molecular formula C6H2BrCl2NO2 B1408987 1-Bromo-2,4-dichloro-3-nitrobenzene CAS No. 1805578-60-2

1-Bromo-2,4-dichloro-3-nitrobenzene

Cat. No. B1408987
CAS RN: 1805578-60-2
M. Wt: 270.89 g/mol
InChI Key: CIMPUCQBTXFSHT-UHFFFAOYSA-N
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Description

1-Bromo-2,4-dichloro-3-nitrobenzene is an organic compound that belongs to the class of nitrogen derivatives known as nitro compounds . It has a molecular weight of 270.9 . The compound is characterized by a nitro group (−NO2), bromine (Br), and two chlorine (Cl) atoms attached to a benzene ring .


Synthesis Analysis

The synthesis of 1-Bromo-2,4-dichloro-3-nitrobenzene can be achieved through various methods. One common method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of 1-Bromo-2,4-dichloro-3-nitrobenzene consists of a benzene ring with a bromine atom, two chlorine atoms, and a nitro group attached to it . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .


Chemical Reactions Analysis

The chemical reactions of 1-Bromo-2,4-dichloro-3-nitrobenzene are influenced by the presence of the nitro group and halides. The nitro group is a strong electron-withdrawing group, which can activate the benzene ring towards electrophilic aromatic substitution . The halides (bromine and chlorine) are not considered to be functional groups in nomenclature, they are substituents .


Physical And Chemical Properties Analysis

Nitro compounds like 1-Bromo-2,4-dichloro-3-nitrobenzene have high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of the substituent . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Scientific Research Applications

Vibrational Analysis

Research by Reddy and Rao (1994) on trisubstituted benzenes, including derivatives similar to 1-Bromo-2,4-dichloro-3-nitrobenzene, involved a zero-order normal coordinate analysis to make vibrational assignments. This study aids in understanding the vibrational properties of such compounds, which is crucial in materials science and molecular spectroscopy (Reddy & Rao, 1994).

Anisotropic Displacement Parameters

Mroz et al. (2020) focused on the anisotropic displacement parameters in isomorphous compounds similar to 1-Bromo-2,4-dichloro-3-nitrobenzene. This research provides insights into the structural dynamics of these molecules, which is significant in crystallography and material sciences (Mroz, Wang, Englert, & Dronskowski, 2020).

Nucleophilic Aromatic Substitution by Hydrogen

Gold, Miri, and Robinson (1980) studied the reaction of compounds like 1-Bromo-2,4-dichloro-3-nitrobenzene with sodium borohydride, leading to insights into nucleophilic aromatic substitution reactions. This research is pivotal in understanding reaction mechanisms in organic chemistry (Gold, Miri, & Robinson, 1980).

Photoelectrochemical Reduction

Compton and Dryfe (1994) investigated the photoelectrochemical reduction of compounds like p-bromo-nitrobenzene. Understanding this process is important in the fields of electrochemistry and photoreduction, with applications in environmental chemistry and renewable energy (Compton & Dryfe, 1994).

Synthetic Applications

Research on the synthesis of derivatives of 1-Bromo-2,4-dichloro-3-nitrobenzene, as detailed by Zhai Guang-xin (2006) and Jiaming Xuan et al. (2010), contributes to pharmaceutical and material sciences by providing methodologies for creating useful intermediates (Guang-xin, 2006); (Xuan et al., 2010).

Polymer Solar Cells Improvement

Fu et al. (2015) demonstrated the use of 1-Bromo-4-Nitrobenzene in improving the performance of polymer solar cells. This research is significant in advancing solar cell technology and renewable energy sources (Fu et al., 2015).

Mechanism of Action

The mechanism of action for the reactions of 1-Bromo-2,4-dichloro-3-nitrobenzene typically involves nucleophilic aromatic substitution. This mechanism is characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate .

Safety and Hazards

1-Bromo-2,4-dichloro-3-nitrobenzene is considered hazardous. It is recommended to wear personal protective equipment/face protection when handling this chemical. Avoid getting it in eyes, on skin, or on clothing. Ensure adequate ventilation and avoid ingestion and inhalation .

Future Directions

The future directions for the study and application of 1-Bromo-2,4-dichloro-3-nitrobenzene could involve further exploration of its reactivity and potential uses in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . Additionally, more research could be conducted to improve the synthesis methods and understand the detailed mechanisms of its reactions .

properties

IUPAC Name

1-bromo-2,4-dichloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMPUCQBTXFSHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,4-dichloro-3-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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